1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through various methods. One common approach involves the cyclization of 4-chlorophenylhydrazine with 3,4,6-trimethylpyridine-2-carboxaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cyclization reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
Similar Compounds: 1-(4-bromophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine, 1-(4-methylphenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.
Uniqueness: The presence of the 4-chlorophenyl group imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity
Properties
Molecular Formula |
C15H14ClN3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,4,6-trimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H14ClN3/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,1-3H3 |
InChI Key |
WRPVOAPACCIDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.